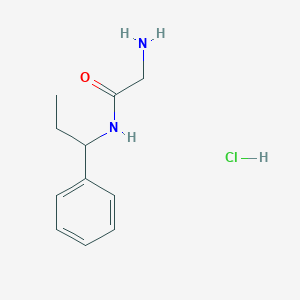

盐酸2-氨基-N-(1-苯基丙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” is a compound used for pharmaceutical testing . It is a high-quality reference standard that ensures accurate results .

Synthesis Analysis

The synthesis of “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” involves various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .Molecular Structure Analysis

The molecular structure of “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” is represented by the Inchi Code: 1S/C11H16N2O.ClH/c1-2-10 (13-11 (14)8-12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3, (H,13,14);1H .Chemical Reactions Analysis

The chemical reactivity of “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” involves various reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” include a molecular weight of 228.72 . The storage temperature is room temperature .科学研究应用

Antidiabetic Activity

The compound has been investigated for its potential antidiabetic effects. Researchers have explored its ability to modulate glucose metabolism, enhance insulin sensitivity, and regulate blood sugar levels. Studies have shown promising results, although further research is needed to fully understand its mechanism of action .

Anticancer Properties

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride has been evaluated for its anticancer activity. It may inhibit tumor growth by interfering with cell proliferation, inducing apoptosis, or disrupting cancer cell signaling pathways. Researchers are exploring its potential as an adjunct therapy in various cancer types .

Neuroprotective Effects

In neurobiology, this compound has shown neuroprotective properties. It may help prevent neuronal damage, reduce oxidative stress, and enhance neuronal survival. Investigations into its role in neurodegenerative diseases (such as Alzheimer’s or Parkinson’s) are ongoing .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects, which could be valuable in treating inflammatory conditions. It may modulate cytokine production, inhibit inflammatory enzymes, and reduce tissue damage. Researchers are studying its potential in autoimmune diseases and chronic inflammatory disorders .

Analgesic and Anxiolytic Potential

Preliminary studies suggest that 2-Amino-N-(1-phenylpropyl)acetamide hydrochloride may have analgesic (pain-relieving) and anxiolytic (anxiety-reducing) properties. These effects could be relevant in managing pain or anxiety-related disorders .

Synthetic Applications

Beyond its biological activities, the compound has been utilized in synthetic chemistry. Researchers have employed it as a building block for the synthesis of more complex molecules. For instance, it can serve as a precursor in the preparation of novel pharmaceutical compounds or ligands for catalysis .

安全和危害

The safety information for “2-Amino-N-(1-phenylpropyl)acetamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

属性

IUPAC Name |

2-amino-N-(1-phenylpropyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-2-10(13-11(14)8-12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOFZFUGECNXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(1-phenylpropyl)acetamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-4H-chromen-4-one](/img/structure/B2556595.png)

![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)

![4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2556608.png)

![N-(4-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2556615.png)